molecular formula C18H17FN2O2S B2580175 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1210636-70-6

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2580175
CAS No.: 1210636-70-6
M. Wt: 344.4
InChI Key: UJOHKDZCCRMQKU-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-fluorophenylthioamide and 2-bromoacetophenone are commonly used starting materials.

  • Attachment of the Ethyl Chain: : The thiazole derivative is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl chain at the 2-position of the thiazole ring.

  • Formation of the Furan Carboxamide: : The final step involves the coupling of the thiazole derivative with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactive thiazole and furan moieties.

    Biological Studies: The compound can be used to study the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to understand the mechanism of action of thiazole-containing compounds in biological systems.

    Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
  • N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
  • N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-11-9-16(12(2)23-11)17(22)20-8-7-15-10-24-18(21-15)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOHKDZCCRMQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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